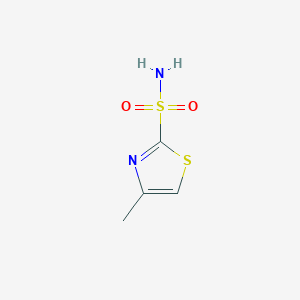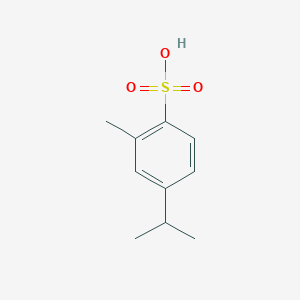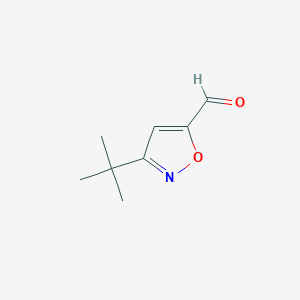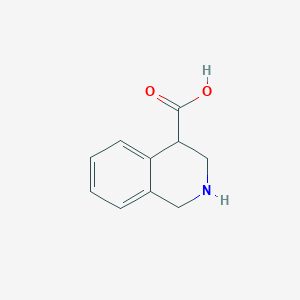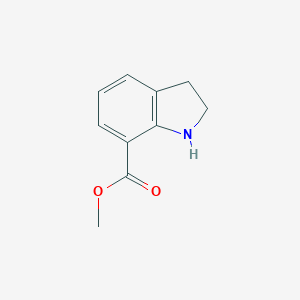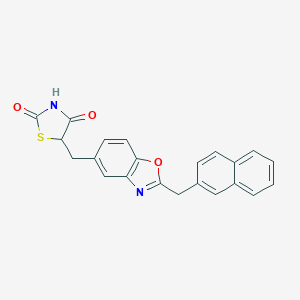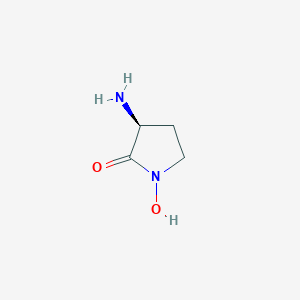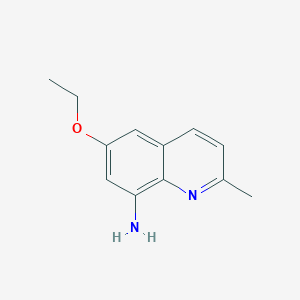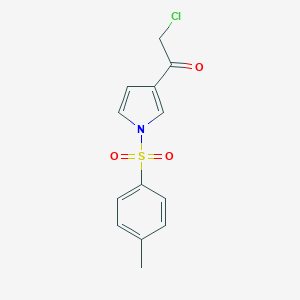
3-(Chloroacetyl)-1-tosylpyrrole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(Chloroacetyl)-1-tosylpyrrole and its derivatives involves multiple steps, including the acylation of β-enaminoketones with chloroacetyl chloride and the reaction with sodium p-toluenesulfinate, leading to the formation of specific pyrrole derivatives. These synthetic pathways allow for the introduction of various substituents, enhancing the compound's utility in chemical synthesis (Goncharov, Kulakov, & Fisyuk, 2017).
Molecular Structure Analysis
The molecular structure of 3-(Chloroacetyl)-1-tosylpyrrole derivatives has been elucidated through various analytical techniques, providing insights into their chemical behavior and reactivity. For instance, the crystal and molecular structure of related compounds reveal specific configurations and conformations that influence their physical and chemical properties (Bassi & Scordamaglia, 1977).
Chemical Reactions and Properties
3-(Chloroacetyl)-1-tosylpyrrole participates in a wide range of chemical reactions, including cycloadditions and acetylations, which are crucial for the synthesis of various heterocyclic compounds. These reactions are facilitated by the compound's functional groups, which provide active sites for chemical transformations (Misra, Panda, Ila, & Junjappa, 2007).
Physical Properties Analysis
The physical properties of 3-(Chloroacetyl)-1-tosylpyrrole derivatives, such as solubility, melting point, and crystallinity, are essential for their application in material science and pharmaceutical research. Studies have shown that these compounds exhibit distinct physical characteristics that can be tailored through chemical modifications (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of 3-(Chloroacetyl)-1-tosylpyrrole, including its reactivity, stability, and interactions with other molecules, are critical for its utilization in synthetic chemistry. Research has demonstrated its involvement in various chemical processes, highlighting its versatility and potential as a building block for complex molecular assemblies (Iaroshenko et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis of Pyrrole Derivatives : A pathway for the synthesis of 3-butadienyl-1-tosylpyrroles from 3-acyl derivatives was developed, allowing for high chemo- and diastereocontrol (Settambolo, 2015). Additionally, a method for converting N-(3-oxoalkenyl)chloroacetamides into 3-tosylpyridin-2(1H)-ones was demonstrated, providing a new synthesis route (Goncharov et al., 2017).
Biochemical Applications : Chloroacetylated biotin, related to the chloroacetyl group in the compound, has been shown to inhibit acetyl-CoA carboxylase activity and adipogenesis, suggesting a potential application in anti-obesity therapies (Levert et al., 2002).
Regioselective Synthesis : Studies have shown the development of convenient and regioselective methods for preparing various pyrrole derivatives, which are important intermediates in organic synthesis (Kinoshita et al., 1993).
Synthesis of Complex Organic Compounds : The efficient regioselective synthesis of 2,3,4-trisubstituted pyrroles has been achieved, allowing for the introduction of various substituents and functionalities (Misra et al., 2007).
Molecular Rearrangements : Studies have examined the solid-state rearrangement of chloroacetylpyrazole derivatives, contributing to the understanding of molecular transformations (Clarke et al., 1994).
Synthetic Routes and Byproducts : Research has focused on developing cost-effective synthetic routes to various pyrrole derivatives, with a focus on minimizing byproducts and improving efficiency (Settambolo et al., 1993).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-10-2-4-12(5-3-10)19(17,18)15-7-6-11(9-15)13(16)8-14/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGUEUYPEHSNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569709 | |
| Record name | 2-Chloro-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloroacetyl)-1-tosylpyrrole | |
CAS RN |
124511-96-2 | |
| Record name | 2-Chloro-1-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124511-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

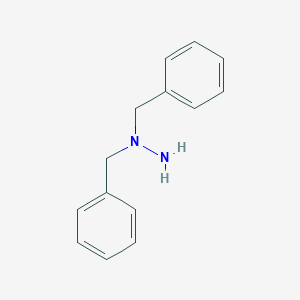
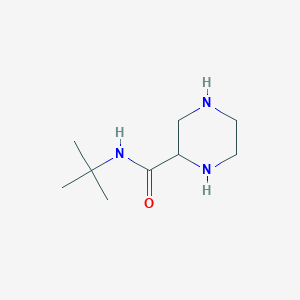
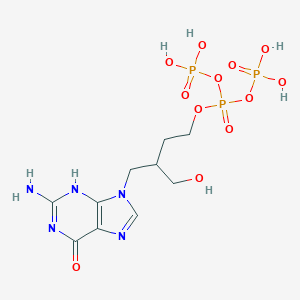
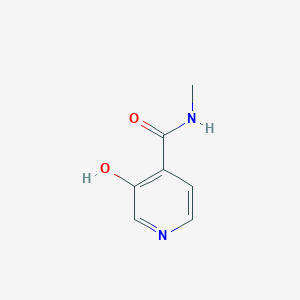
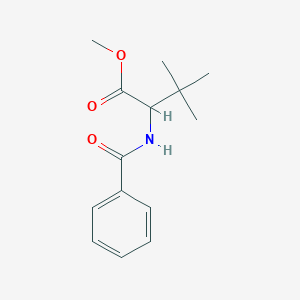
![Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI)](/img/structure/B40796.png)
